2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid, 95%
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Overview
Description
2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid (2F5MSPBA) is an important organic compound with a variety of applications in the pharmaceutical, medical, and chemical industries. It is a white crystalline solid with a molecular formula of C11H9FO3S. 2F5MSPBA is a useful intermediate in the synthesis of many pharmaceuticals, and has been studied for its potential applications in the medical and chemical fields.
Mechanism of Action
2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid, 95% has been shown to interact with certain proteins, enzymes, and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid, 95% has been shown to bind to certain receptors, such as the estrogen receptor, which is involved in the regulation of various hormones in the body.
Biochemical and Physiological Effects
2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects in the body. For example, it has been shown to inhibit the growth of certain bacteria and fungi, and to have anti-inflammatory and anti-cancer properties. Additionally, 2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid, 95% has been shown to reduce the production of certain hormones and to increase the production of other hormones, such as melatonin.
Advantages and Limitations for Lab Experiments
2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid, 95% is a useful reagent in the synthesis of various organic compounds, and has been used in various laboratory experiments. One of the advantages of using 2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid, 95% in laboratory experiments is its low cost and easy availability. Additionally, 2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid, 95% is non-toxic and has a low volatility, making it safe to use in the laboratory. However, 2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid, 95% is not as reactive as some other reagents, and may require longer reaction times.
Future Directions
2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid, 95% has a variety of potential applications in the medical and chemical industries, and further research is needed to explore these potential uses. For example, further research is needed to explore the potential of 2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid, 95% as an anti-cancer agent, as well as its potential use in the treatment of other diseases. Additionally, further research is needed to explore the potential of 2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid, 95% as a starting material for the synthesis of other organic compounds. Finally, further research is needed to explore the potential of 2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid, 95% as an inhibitor of certain enzymes and receptors in the body.
Synthesis Methods
2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid, 95% can be synthesized through a two-step reaction. The first step involves the reaction of 3-methylsulfonylphenol with 2-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form 2-fluoro-5-(3-methylsulfonylphenyl)benzoyl chloride. The second step involves the reaction of the benzoyl chloride with sodium hydroxide in an aqueous solution to form 2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid, 95%.
Scientific Research Applications
2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid, 95% has been studied for its potential applications in various scientific research fields. It has been used as a reagent in the synthesis of various pharmaceuticals, such as antifungal agents, and as a starting material for the synthesis of other organic compounds. Additionally, 2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid, 95% has been studied for its potential use in the treatment of cancer, diabetes, and other diseases.
properties
IUPAC Name |
2-fluoro-5-(3-methylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4S/c1-20(18,19)11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZODDPHNVKGSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691621 |
Source
|
Record name | 4-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70691621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261912-92-8 |
Source
|
Record name | 4-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70691621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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